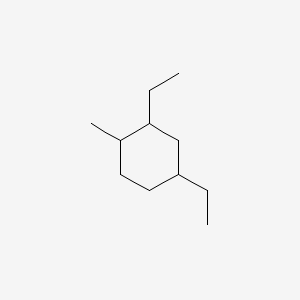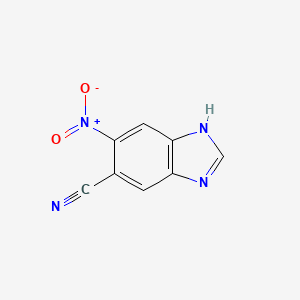
1-(2,4,6-Trimethylphenyl)octadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-2-octadecylbenzene is an organic compound with the molecular formula C27H48. It is also known by other names such as 1-(2,4,6-Trimethylphenyl)octadecane and 2,4,6-Trimethyl-n-octadecylbenzene . This compound is characterized by its aromatic benzene ring substituted with three methyl groups and a long octadecyl chain, making it a significant molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1,3,5-Trimethyl-2-octadecylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with octadecyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial production methods may involve similar alkylation processes but are optimized for large-scale production. These methods ensure high yields and purity of the final product, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1,3,5-Trimethyl-2-octadecylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C), converting the aromatic ring to a cyclohexane derivative.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-2-octadecylbenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of alkylation reactions and aromatic substitution mechanisms.
Biology: The compound’s long alkyl chain makes it useful in studying membrane interactions and lipid bilayer behavior.
Medicine: Research into its potential as a drug delivery agent due to its hydrophobic properties and ability to interact with lipid membranes.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-2-octadecylbenzene involves its interaction with molecular targets through hydrophobic interactions and aromatic stacking. The long octadecyl chain allows it to embed into lipid membranes, affecting membrane fluidity and permeability. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trimethyl-2-octadecylbenzene can be compared with other similar compounds such as:
1,3,5-Trimethylbenzene: Lacks the long alkyl chain, making it less hydrophobic and less effective in membrane interactions.
1,3,5-Trimethyl-2-hexadecylbenzene: Similar structure but with a shorter alkyl chain, affecting its physical properties and interactions.
2,4,6-Trimethyl-n-octadecylbenzene: Another name for the same compound, highlighting its structural features.
The uniqueness of 1,3,5-Trimethyl-2-octadecylbenzene lies in its combination of a highly substituted aromatic ring and a long alkyl chain, providing a balance of hydrophobicity and reactivity.
Eigenschaften
CAS-Nummer |
55282-67-2 |
|---|---|
Molekularformel |
C27H48 |
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-octadecylbenzene |
InChI |
InChI=1S/C27H48/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-25(3)22-24(2)23-26(27)4/h22-23H,5-21H2,1-4H3 |
InChI-Schlüssel |
SDJSEINVDXJJCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)


![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)


![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)


![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)



